![molecular formula C22H23N5O3S B14092839 2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14092839.png)
2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(3-methyl-1H-pyrazol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(3-methyl-1H-pyrazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thienopyrimidine core and a pyrazole moiety, suggests it may have interesting pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(3-methyl-1H-pyrazol-5-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate amines or nitriles under acidic or basic conditions.
Introduction of the Phenylethyl Group: This step may involve alkylation reactions using phenylethyl halides in the presence of a base.
Attachment of the Pyrazole Moiety: This can be done through condensation reactions with hydrazines or hydrazides.
Acetylation: The final step involves acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the phenylethyl moiety.
Reduction: Reduction reactions could target the carbonyl groups in the thienopyrimidine core.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, thienopyrimidine derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. The presence of the pyrazole ring further enhances its biological activity.
Medicine
In medicine, compounds with similar structures have shown promise as anticancer agents, antiviral drugs, and treatments for neurological disorders. The specific pharmacological properties of this compound would need to be investigated through in vitro and in vivo studies.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical stability and reactivity.
作用机制
The mechanism of action of 2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(3-methyl-1H-pyrazol-5-yl)acetamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.
DNA/RNA Interaction: The compound might intercalate with DNA or RNA, affecting gene expression.
相似化合物的比较
Similar Compounds
Thienopyrimidine Derivatives: These include compounds like 2-amino-4,6-dimethylthieno[2,3-d]pyrimidine.
Pyrazole Derivatives: Compounds such as 3-methyl-1-phenyl-1H-pyrazol-5-amine.
Uniqueness
The uniqueness of 2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(3-methyl-1H-pyrazol-5-yl)acetamide lies in its combined thienopyrimidine and pyrazole structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C22H23N5O3S |
|---|---|
分子量 |
437.5 g/mol |
IUPAC 名称 |
2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-1-yl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C22H23N5O3S/c1-13-11-17(25-24-13)23-18(28)12-27-21-19(14(2)15(3)31-21)20(29)26(22(27)30)10-9-16-7-5-4-6-8-16/h4-8,11H,9-10,12H2,1-3H3,(H2,23,24,25,28) |
InChI 键 |
DOXKBDNUYZZNRJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1)NC(=O)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)CCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-5-[2-(piperidin-1-yl)ethoxy]phenol](/img/structure/B14092756.png)
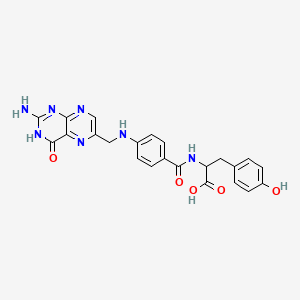
![3-methyl-7-(2-methylpropyl)-8-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092774.png)
![2-(3-Ethoxypropyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092781.png)
![7-bromo-2-(furan-2-ylmethyl)-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092786.png)
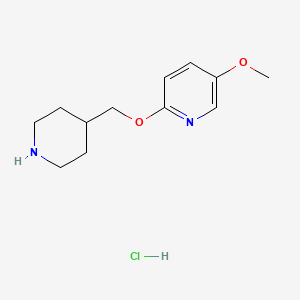
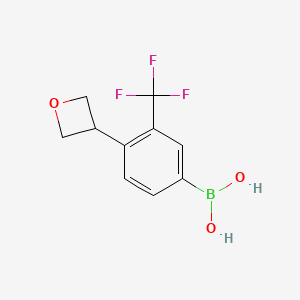
![ethyl 4-[3-(2-methoxyethyl)-1-methyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B14092804.png)
![5-(2-hydroxy-3,5-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14092807.png)
![1,2,6,6,10,22-Hexamethylspiro[19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-17,2'-oxirane]-7,18-dione](/img/structure/B14092816.png)
![7-Chloro-1-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092828.png)
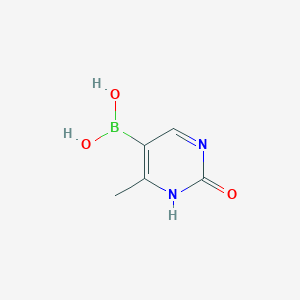
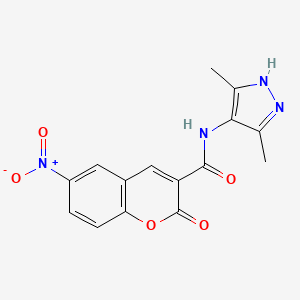
![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B14092840.png)
